molecular formula C17H18N4O B2520567 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenylbutanamide CAS No. 1797679-57-2

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenylbutanamide

Cat. No.: B2520567
CAS No.: 1797679-57-2
M. Wt: 294.358
InChI Key: HDRNMVPRFTWNHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenylbutanamide is a synthetic small molecule based on the pyrazolo[1,5-a]pyrimidine scaffold, a structure of high interest in medicinal chemistry due to its similarity to purine bases in DNA . This analog is designed for research applications, particularly in the inhibition of protein kinases and the exploration of novel antimicrobial agents. The compound's core structure is known to act as a pharmacophore that competes with ATP for binding to the catalytic domain of various protein kinases, functioning as a type-I inhibitor . This mechanism is fundamental to disrupting aberrant signaling pathways in diseased cells. Furthermore, closely related pyrazolo[1,5-a]pyrimidine compounds have demonstrated significant potential as inhibitors of mycobacterial ATP synthase, showcasing potent activity against Mycobacterium tuberculosis (M.tb) strains, including in non-replicating states, and highlighting the scaffold's value in infectious disease research . Recent studies also indicate that derivatives of this chemical class are being investigated for their antiviral and anticancer activities through molecular docking and simulation studies, underscoring their versatility in drug discovery . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-3-15(13-7-5-4-6-8-13)17(22)19-14-10-18-16-9-12(2)20-21(16)11-14/h4-11,15H,3H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRNMVPRFTWNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CN3C(=CC(=N3)C)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenylbutanamide typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity .

Chemical Reactions Analysis

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenylbutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Additionally, it is used in the development of fluorescent probes for imaging applications .

Mechanism of Action

The mechanism of action of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt critical pathways in cancer cells, leading to cell death .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The following table summarizes key structural analogs and their pharmacological or chemical properties relative to N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenylbutanamide:

Compound Core Structure Key Substituents Target/Activity Key Findings
This compound (Target) Pyrazolo[1,5-a]pyrimidine 2-methyl, 6-(2-phenylbutanamide) Unknown (hypothesized kinase or receptor modulation based on structural analogs) No direct data; structural analysis suggests enhanced lipophilicity vs. anagliptin.
Anagliptin Pyrazolo[1,5-a]pyrimidine 6-carboxamide with cyanopyrrolidine side chain DPP-4 inhibitor (antidiabetic) IC₅₀ = 3.8 nM for DPP-4; high selectivity over DPP-8/9 .
Compound 3 Triazolo[1,5-a]pyrimidine 6-(difluoromethylpyridine), 2-(oxazole carboxamide) Kinetoplastid inhibitor (antiparasitic) Potent activity against Trypanosoma cruzi (EC₅₀ = 0.03 μM) .
5-(furan-2-yl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-3-carboxamide Pyrazolo[1,5-a]pyrimidine 6-(isoxazole carboxamide with furan) Undisclosed (structural focus) Molecular weight = 309.28; no pharmacological data reported .
N′-(Cyanoacetyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbohydrazonamide Pyrazolo[1,5-a]pyrimidine 6-(cyanoacetyl carbohydrazonamide) Synthetic intermediate Used in multi-step synthesis; no biological data .

Structural and Functional Analysis

  • Core Scaffold Differences: The target compound shares the pyrazolo[1,5-a]pyrimidine core with anagliptin and other analogs but differs in substituents. Triazolo[1,5-a]pyrimidines (e.g., Compound 3) exhibit a nitrogen-rich core, enhancing binding to metal-dependent enzymes like kinetoplastid proteases .
  • Substituent Impact: Lipophilicity: The target’s phenylbutanamide group increases lipophilicity compared to anagliptin’s polar cyanopyrrolidine, which may improve membrane permeability but reduce aqueous solubility . Stereoelectronic Effects: The 2-methyl group on the pyrazolo[1,5-a]pyrimidine core likely stabilizes the planar conformation, optimizing π-π stacking with aromatic residues in target proteins .

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